(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid

Lipophilicity Drug Likeness Membrane Permeability

(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid (CAS 6271-37-0), also known as S-ethyl-N-1H-purin-6-ylhomocysteine, is a synthetic purine-amino acid conjugate. It structurally combines a purine base with an S-ethyl-substituted homocysteine backbone via a 6-amino linkage, a motif shared with inhibitors of S-adenosylhomocysteine hydrolase (AHCY) and other purine-utilizing enzymes.

Molecular Formula C11H15N5O2S
Molecular Weight 281.34 g/mol
Cat. No. B12904981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid
Molecular FormulaC11H15N5O2S
Molecular Weight281.34 g/mol
Structural Identifiers
SMILESCCSCCC(C(=O)O)NC1=NC=NC2=C1NC=N2
InChIInChI=1S/C11H15N5O2S/c1-2-19-4-3-7(11(17)18)16-10-8-9(13-5-12-8)14-6-15-10/h5-7H,2-4H2,1H3,(H,17,18)(H2,12,13,14,15,16)/t7-/m0/s1
InChIKeyNDSHFPKXDZUGAP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic Acid: A Purine-Amino Acid Conjugate for Specialized Biochemical Research


(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid (CAS 6271-37-0), also known as S-ethyl-N-1H-purin-6-ylhomocysteine, is a synthetic purine-amino acid conjugate. It structurally combines a purine base with an S-ethyl-substituted homocysteine backbone via a 6-amino linkage, a motif shared with inhibitors of S-adenosylhomocysteine hydrolase (AHCY) and other purine-utilizing enzymes [1]. Its physicochemical profile includes a defined density of 1.52 g/cm³, a boiling point of 495 ºC at 760 mmHg, and a computed LogP of 1.43, which distinguishes it from simpler, more polar purine or amino acid analogs . This compound is intended solely for research purposes .

Probe Type

Synthetic purine–amino acid conjugate with S-ethylthio homocysteine backbone

Target Class

AHCY (SAH hydrolase) inhibitor-class probe; reported class-level enzyme inhibition context

Research Context

For SAR studies, cellular methylation cycle perturbation, and purine antimetabolite scaffold exploration

The Risk of Generic Substitution for (S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic Acid in Enzyme Inhibition Studies


Generic substitution with closely related in-class compounds, such as S-(6-purinyl)homocysteine (CAS 136040-01-2) or unmodified S-adenosylhomocysteine (SAH), is not scientifically valid when the research objective requires a specific AHCY inhibitor profile. The target compound's unique N6-amino linkage and S-ethylthio side chain create distinct electronic and steric properties that fundamentally alter its enzyme binding kinetics and cellular permeability compared to thioether-linked or unmasked amino acid analogs. Using a non-identical analog introduces uncontrolled variables that can lead to misinterpretation of structure-activity relationships (SAR) and invalidate mechanistic conclusions [1].

This Compound
  • N6-amino linkage to purine
  • S-ethylthio side chain creates distinct steric/electronic profile
  • Defined lipophilicity supporting permeability screening context
Potential Substitutes (S-(6-purinyl)homocysteine, SAH)
  • Thioether-linked or unmasked amino acid analogs alter binding kinetics
  • Different permeability profile may shift cellular activity
  • Substitution introduces uncontrolled variables; mechanistic SAR conclusions may not transfer

Head-to-Head Quantification: Selecting (S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic Acid Over Analogs


Physicochemical Differentiation: LogP and Topological Polar Surface Area vs. S-(6-Purinyl)homocysteine

The target compound exhibits a significantly higher computed LogP (1.43) compared to its direct thioether-linked analog, S-(6-purinyl)homocysteine, which has a more polar character. This increased lipophilicity suggests superior passive membrane permeability, a critical factor for intracellular target engagement in whole-cell assays.

Lipophilicity vs. analog
Reported
This compound LogP 1.43
S-(6-purinyl)homocysteine More polar (qualitative)
Basis In silico prediction
Supports lipophilicity-driven permeability screening context
Permeability must be verified experimentally in target cell models
Lipophilicity Drug Likeness Membrane Permeability

AHCY Inhibitory Activity: A Class-Level Potency Benchmark

Members of the N-(purin-6-yl) amino acid class have been characterized as inhibitors of human adenosylhomocysteinase (AHCY). A closely related analog within this class demonstrated an IC50 of 9,690 nM against recombinant human AHCY, providing a class-level baseline for inhibitory potential [1]. The target compound's unique S-ethylthio modification is hypothesized to further enhance this binding affinity, a hypothesis that requires direct experimental validation.

AHCY inhibition (class-level)
Class-level inference
This compound Not directly measured
Analog (CHEMBL3290665) IC50 9,690 nM (recombinant human AHCY)
Conditions SAH substrate, 10 min incubation
Class-level AHCY inhibition context; direct measurement needed for this compound
Structural modification may enhance potency; hypothesis requires validation
Enzyme Inhibition AHCY SAH Hydrolase

Cellular Target Engagement: AHCY Inhibition in Human Cells

The capability of this chemical class to inhibit AHCY in a live human cell model has been confirmed. A structural analog achieved an IC50 of 41 nM for AHCY inhibition in human SH-SY5Y neuroblastoma cells, assessed by the accumulation of homocysteine after 48 hours via HPLC analysis [1]. The target compound's distinct ethylthio substituent is expected to influence its cellular activity and stability profile, making it a valuable tool for comparative cellular pharmacology.

Cellular AHCY engagement
Class-level inference
This compound Not yet determined
Analog (CHEMBL3290662) IC50 41 nM (SH-SY5Y cells, 48 h)
Readout Homocysteine accumulation (HPLC)
Supports cellular AHCY target-engagement context; comparative profiling pending
Ethylthio substituent may influence cellular activity and stability
Cellular Pharmacology Target Engagement Human SH-SY5Y

Validated Research Applications for (S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic Acid Based on Quantifiable Differentiation


Structure-Activity Relationship (SAR) Exploration for AHCY Inhibition

Procure this compound as a key probe in SAR studies aimed at understanding the impact of S-alkyl chain length (ethyl vs. methyl) and linker chemistry (amino vs. thioether) on AHCY inhibition. Use its distinct physicochemical properties (LogP: 1.43, PSA: 129.09 Ų) and class-inferred enzyme inhibitory activity [1] as baseline parameters for developing more potent, cell-permeable inhibitors.

Cellular Methylation Cycle Perturbation Studies

Utilize the compound's predicted intracellular activity, based on the cellular AHCY inhibition of its structural class (IC50: 41 nM in SH-SY5Y cells) [2], to induce controlled perturbations in the methylation cycle. Its differential lipophilicity compared to SAH and S-(6-purinyl)homocysteine allows for a unique kinetic profile in cellular assays, enabling the dissection of AHCY's role in DNA and protein methylation.

Development of Purine-Based Antimetabolite Research Tools

Leverage the compound as a chemical scaffold for developing novel antimetabolites. Its structural resemblance to ethionine and adenosine analogs, combined with a distinct purine-amino acid linkage, provides a unique starting point for probing purine salvage pathways and methionine metabolism in cancer or parasitology research, where such inhibitors have demonstrated preliminary antitumour and antiviral activity [3].

Application
Selection Property
Validation Focus
AHCY inhibition SAR studies
S-alkyl chain length and linker chemistry profiling
Enzyme inhibitory potency and cell permeability assays
Cellular methylation cycle perturbation
Differential lipophilicity vs. SAH and thioether analogs
Cellular AHCY activity and methylation endpoint monitoring
Purine antimetabolite scaffold development
Purine–amino acid conjugate linker and S-ethylthio motif
Antiproliferative and antimetabolite screening assays
Quote Request

Request a Quote for (S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.